(E)-glutaconate(2-)
Description
Properties
Molecular Formula |
C5H4O4-2 |
|---|---|
Molecular Weight |
128.08 g/mol |
IUPAC Name |
(E)-pent-2-enedioate |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/p-2/b2-1+ |
InChI Key |
XVOUMQNXTGKGMA-OWOJBTEDSA-L |
SMILES |
C(C=CC(=O)[O-])C(=O)[O-] |
Isomeric SMILES |
C(/C=C/C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C(C=CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Glutaconyl-CoA Decarboxylase (Gcd)-Mediated Synthesis
Glutaconyl-CoA decarboxylase (Gcd) from Acidaminococcus fermentans and Clostridium symbiosum catalyzes the decarboxylation of glutaconyl-CoA to crotonyl-CoA while generating a sodium ion gradient. Although this reaction primarily produces crotonyl-CoA, inhibition or genetic modification of downstream pathways can lead to (E)-glutaconate(2-) accumulation. Purification of Gcd involves affinity chromatography with dodecylmaltoside, yielding enzyme complexes with α, β, γ, and δ subunits. Key parameters include:
| Substrate | Enzyme Source | Yield (Glutaconate) | Conditions |
|---|---|---|---|
| Glutaconyl-CoA | C. symbiosum | ~85% conversion | Anaerobic, pH 7.4, 37°C |
Mechanistic Insight : The γ-subunit (GcdC) binds biotin, enabling carboxyl transfer to the β-subunit (GcdB), which mediates Na+-dependent decarboxylation.
Chemical Synthesis Routes
Ester Hydrolysis of (E)-Dimethyl Pent-2-enedioate
(E)-Dimethyl pent-2-enedioate (CAS 41527-39-3) serves as a precursor for (E)-glutaconate(2-) via alkaline hydrolysis. The synthesis involves:
-
Acylation : Glutaconic anhydride reacts with methanol to form dimethyl esters.
-
Hydrolysis : Esters undergo saponification with NaOH, yielding the dianion.
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 h |
| Temperature | 80–100°C |
| Yield | 70–85% |
Optimization : Using CO₂ as a C1 reagent instead of phosgene derivatives improves sustainability.
Radical-Based Dehydration of 2-Hydroxyglutarate
(R)-2-Hydroxyglutarate undergoes dehydration via iron-sulfur cluster enzymes (e.g., HgdAB from C. symbiosum), forming (E)-glutaconate(2-). This oxygen-sensitive process requires:
Biotechnological Production via Recombinant Microbes
Escherichia coli as a Chassis Organism
Recombinant E. coli strains expressing genes from A. fermentans and C. symbiosum achieve glutaconate titers of 2.7 ± 0.2 mM under anaerobic conditions. Key genetic components include:
| Gene | Enzyme Encoded | Function |
|---|---|---|
| hgdh | (R)-2-hydroxyglutarate dehydrogenase | Converts 2-oxoglutarate to (R)-2-hydroxyglutarate |
| gctAB | Glutaconate CoA-transferase | Activates (R)-2-hydroxyglutarate to (R)-2-hydroxyglutaryl-CoA |
| hgdcab | 2-Hydroxyglutaryl-CoA dehydratase | Dehydrates (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA |
Fermentation Conditions :
Challenges in Microbial Production
-
Oxygen Sensitivity : HgdAB and HgdC require strict anaerobic conditions.
-
Substrate Inhibition : High glutamate concentrations (≥10 mM) reduce pathway flux.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and 20 mM H₂SO₄ eluent achieves 95% purity detection.
Enzymatic Assays
Glutaconate CoA-transferase (GctAB) coupled with crotonyl-CoA carboxylase/reductase enables NADPH-dependent quantification (detection limit: 0.1 mM).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Enzymatic Decarboxylation | High specificity | Low yield without pathway engineering | Laboratory-scale |
| Chemical Synthesis | Rapid, scalable | Requires toxic reagents (e.g., phosgene) | Industrial |
| Microbial Production | Sustainable, uses renewable substrates | Oxygen sensitivity, complex optimization | Pilot-scale |
Q & A
Q. What advanced techniques detect trace (E)-glutaconate(2−) in complex biological matrices?
- Methodological Answer : Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to pre-concentrate samples. Use UPLC-QTOF-MS with negative ionization mode (m/z 161.01 for [M−H]⁻). Validate with isotope dilution (¹³C₅-glutaconate internal standard) .
Data Presentation Guidelines
- Tables : Include raw data (e.g., NMR shifts, kinetic constants) and processed results (e.g., statistical significance via ANOVA). Use SI units and report uncertainties (±SD) .
- Figures : Highlight structural comparisons (E vs. Z isomers) and metabolic pathway maps. Use vector graphics for scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
